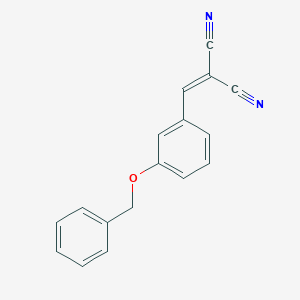

3-(Benzyloxy)benzylidenemalononitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

278609-50-0 |

|---|---|

Molecular Formula |

C17H12N2O |

Molecular Weight |

260.29g/mol |

IUPAC Name |

2-[(3-phenylmethoxyphenyl)methylidene]propanedinitrile |

InChI |

InChI=1S/C17H12N2O/c18-11-16(12-19)9-15-7-4-8-17(10-15)20-13-14-5-2-1-3-6-14/h1-10H,13H2 |

InChI Key |

GUPFBEZHZBWXGE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C#N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)benzylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(benzyloxy)benzylidenemalononitrile, a valuable intermediate in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the protection of a phenolic hydroxyl group, followed by a carbon-carbon bond-forming condensation reaction. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful preparation of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is protected as a benzyl ether. This is accomplished by reacting 3-hydroxybenzaldehyde with benzyl chloride in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Knoevenagel Condensation: The resulting 3-(benzyloxy)benzaldehyde undergoes a Knoevenagel condensation with malononitrile. This reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, in a protic solvent like ethanol. The reaction proceeds via a nucleophilic addition of the deprotonated malononitrile to the aldehyde's carbonyl group, followed by dehydration to yield the final product.

The overall synthetic pathway is illustrated below:

An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 3-(Benzyloxy)benzylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of 3-(benzyloxy)benzylidenemalononitrile, a molecule of interest in medicinal chemistry and materials science. The document details the core chemical principles, various synthetic protocols, and the influence of different catalysts and reaction conditions on the yield and reaction time. Experimental procedures are provided, along with a summary of characterization data. Furthermore, the biological significance of benzylidenemalononitrile derivatives as potential therapeutic agents, particularly as tyrosine kinase inhibitors, is discussed. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone. This reaction is widely employed in the synthesis of a variety of important organic molecules, including pharmaceuticals, fine chemicals, and functional polymers.[1] The products, often α,β-unsaturated dinitriles, are versatile intermediates in organic synthesis.

Benzylidenemalononitrile derivatives, in particular, have garnered significant attention due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, antifungal, and antibacterial agents.[1][2] Notably, certain benzylidenemalononitrile derivatives, known as tyrphostins, have been identified as potent inhibitors of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[3] The substitution pattern on the phenyl ring plays a significant role in the biological activity of these compounds, with different positional isomers exhibiting varying potencies.[3]

This guide focuses specifically on the synthesis of this compound, a derivative with potential applications in drug discovery. The benzyloxy group at the meta position offers a unique combination of steric and electronic properties that can influence the molecule's interaction with biological targets.

The Knoevenagel Condensation: Mechanism and Key Parameters

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. A basic catalyst deprotonates the active methylene compound (malononitrile) to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde (3-(benzyloxy)benzaldehyde). The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, this compound.

Several factors influence the outcome of the Knoevenagel condensation, including:

-

Catalyst: A wide range of catalysts can be employed, from simple bases like piperidine and pyridine to more complex systems like ionic liquids, solid-supported bases, and metal-organic frameworks. The choice of catalyst can significantly impact reaction time and yield.

-

Solvent: The reaction can be performed in various solvents, including ethanol, methanol, water, or even under solvent-free conditions. Green solvents like water and ethanol are increasingly preferred.

-

Temperature: Most Knoevenagel condensations proceed efficiently at room temperature or with gentle heating. Microwave irradiation has also been successfully used to accelerate the reaction.[1]

-

Reactant Substituents: The electronic nature of the substituents on the benzaldehyde ring can affect the reactivity of the carbonyl group. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups may slow it down.

Synthetic Methodologies and Experimental Protocols

While a specific protocol for this compound is not extensively reported, several general methods for the synthesis of substituted benzylidenemalononitriles can be readily adapted. Below are representative protocols based on common and effective methods.

General Experimental Workflow

Protocol 1: Base-Catalyzed Condensation in Ethanol

This is a classic and widely used method for Knoevenagel condensation.

-

Reactants and Reagents:

-

3-(Benzyloxy)benzaldehyde (1 mmol)

-

Malononitrile (1.1 mmol)

-

Piperidine or Pyridine (catalytic amount, e.g., 0.1 mmol)

-

Ethanol (5-10 mL)

-

-

Procedure:

-

To a solution of 3-(benzyloxy)benzaldehyde in ethanol, add malononitrile.

-

Add a catalytic amount of piperidine or pyridine to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.

-

Collect the solid product by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Recrystallize from ethanol to obtain the pure this compound.

-

Protocol 2: Catalyst-Free Condensation in a Green Solvent

Recent advancements have focused on developing more environmentally friendly protocols.

-

Reactants and Reagents:

-

3-(Benzyloxy)benzaldehyde (1 mmol)

-

Malononitrile (1.1 mmol)

-

Water or a mixture of Water:Glycerol (1:1) (5 mL)

-

-

Procedure:

-

Combine 3-(benzyloxy)benzaldehyde and malononitrile in the chosen solvent system.

-

Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).

-

Monitor the reaction by TLC.

-

Upon completion, the product may precipitate. If so, collect by filtration.

-

If the product remains in solution, extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[1]

-

Reactants and Reagents:

-

3-(Benzyloxy)benzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium acetate (catalytic amount)

-

-

Procedure:

-

In a microwave-safe vessel, mix 3-(benzyloxy)benzaldehyde, malononitrile, and a catalytic amount of ammonium acetate.

-

Irradiate the mixture in a microwave reactor at a suitable power and temperature for a short duration (typically a few minutes).

-

Monitor the reaction by TLC.

-

After completion, dissolve the crude product in a suitable solvent (e.g., dichloromethane) and purify by column chromatography or recrystallization.

-

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of various substituted benzaldehydes, which can serve as a reference for the synthesis of this compound.

| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Piperidine | Ethanol | Room Temp. | 2 h | 92 | [2] |

| 2 | 4-Chlorobenzaldehyde | None | Water | Room Temp. | 4 h | 95 | [2] |

| 3 | 4-Methoxybenzaldehyde | None | Water | Room Temp. | 6 h | 90 | [2] |

| 4 | 3,4,5-Trimethoxybenzaldehyde | NiCu@MWCNT | H₂O/MeOH | 25 | 10 min | 96 | [3] |

| 5 | Benzaldehyde | HKUST-1-NH₂ | Ethanol | Room Temp. | 5 min | 100 | [1] |

| 6 | Benzaldehyde | None | Water/Glycerol (1:1) | Room Temp. | 24 h | 99 | [4] |

Note: The yields and reaction times for this compound are expected to be in a similar range to the examples provided, particularly those with electron-donating groups like methoxy substituents.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: Typically a pale yellow or white solid.

-

Melting Point: Expected to be in the range of other substituted benzylidenemalononitriles.

-

¹H NMR: Expected signals would include aromatic protons from both the benzyl and phenyl rings, a singlet for the benzylic CH₂ group, and a singlet for the vinylic proton.

-

¹³C NMR: Expected signals would include those for the aromatic carbons, the benzylic carbon, the nitrile carbons, and the carbons of the double bond.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C≡N (nitrile) group, C=C (alkene) bond, and C-O-C (ether) linkage.

Biological Significance and Applications in Drug Development

Benzylidenemalononitrile derivatives have emerged as a promising class of compounds in drug discovery. Their primary mode of action is often attributed to the inhibition of tyrosine kinases.

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Aberrant activation of tyrosine kinases is a hallmark of many cancers. By inhibiting these enzymes, benzylidenemalononitrile derivatives can block these signaling pathways and induce apoptosis (programmed cell death) in cancer cells.[3]

The benzyloxyphenyl moiety of this compound can potentially interact with the ATP-binding site of the tyrosine kinase domain, preventing the phosphorylation of downstream signaling proteins and thereby inhibiting the entire signaling cascade.

Conclusion

The Knoevenagel condensation provides an efficient and versatile route for the synthesis of this compound. A variety of catalytic systems and reaction conditions can be employed, with a trend towards greener and more sustainable methods. The resulting compound is a valuable scaffold for the development of new therapeutic agents, particularly in the field of oncology. This technical guide provides researchers and drug development professionals with the necessary information to synthesize, characterize, and further investigate the potential of this and related compounds.

References

- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. minio.scielo.br [minio.scielo.br]

An In-depth Technical Guide to the Knoevenagel Condensation of 3-Benzyloxybenzaldehyde with Malononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction between 3-benzyloxybenzaldehyde and malononitrile, yielding 2-(3-(benzyloxy)benzylidene)malononitrile. This compound serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and materials science.

Reaction Overview and Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, in this case, malononitrile, to a carbonyl group of an aldehyde, here 3-benzyloxybenzaldehyde. The reaction is typically catalyzed by a weak base and proceeds through a multi-step mechanism. The initial step involves the deprotonation of malononitrile to form a resonance-stabilized carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate then undergoes dehydration to yield the final α,β-unsaturated product.

Experimental Protocols

While a specific protocol for the reaction of 3-benzyloxybenzaldehyde with malononitrile is not extensively documented, the following procedure is adapted from established methods for structurally similar substituted benzaldehydes and is expected to provide a high yield of the desired product.[1][2]

Materials:

-

3-Benzyloxybenzaldehyde

-

Malononitrile

-

Ethanol (or other suitable solvent)

-

A basic catalyst (e.g., piperidine, triethylamine, or ammonium acetate)

-

Reaction flask with a condenser

-

Stirring apparatus

-

Heating mantle or oil bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-benzyloxybenzaldehyde (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add malononitrile (1.0-1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 2-3 drops; or ammonium acetate, 0.1 equivalents).

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux (typically 60-80 °C) for a period ranging from 30 minutes to a few hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration. If no precipitate forms, the solvent can be partially evaporated, or the product can be precipitated by the addition of cold water.

-

Purification: The crude product is washed with cold ethanol or water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(3-(benzyloxy)benzylidene)malononitrile.

Data Presentation

The Knoevenagel condensation is a versatile reaction, and the choice of catalyst and solvent can significantly impact the reaction time and yield. Below is a summary of various conditions reported for the synthesis of substituted benzylidenemalononitriles.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 4-Benzyloxybenzaldehyde | Triethylamine | Ethanol | Reflux | 3 h | >90 (inferred) | [2] |

| Benzaldehyde | Piperidine | Ethanol | Room Temp. | 1 h | 95 | [3] |

| 4-Chlorobenzaldehyde | Alum | Water | 80 | 15 min | 95 | [4] |

| 4-Nitrobenzaldehyde | Alum | Water | 80 | 10 min | 99 | [4] |

| Vanillin | Alum | Water | 80 | 20 min | 95 | [4] |

| Benzaldehyde | Water/Glycerol (1:1) | Room Temp. | 24 h | 99 | [1] | |

| Various Benzaldehydes | Ammonium Acetate | Microwave (320W) | - | 20-50 s | High (not specified) | [5] |

Physicochemical and Spectroscopic Data of 2-(3-(benzyloxy)benzylidene)malononitrile

The following data are predicted based on the analysis of structurally similar compounds, particularly 2-(3-methoxybenzylidene)malononitrile and other substituted benzylidenemalononitriles.[6][7]

Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₂N₂O |

| Molecular Weight | 260.29 g/mol |

| Appearance | Pale yellow to white solid |

| Melting Point | Expected to be in the range of 80-120 °C |

| Solubility | Soluble in common organic solvents like acetone, chloroform, and ethyl acetate; sparingly soluble in ethanol; insoluble in water. |

Spectroscopic Data:

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ ~7.75 (s, 1H, vinylic-H)

-

δ ~7.50-7.20 (m, 10H, aromatic-H)

-

δ ~5.10 (s, 2H, -OCH₂-)

-

-

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ ~160 (C=C(CN)₂)

-

δ ~158 (C-O)

-

δ ~136 (quaternary aromatic-C)

-

δ ~132 (quaternary aromatic-C)

-

δ ~130-127 (aromatic-CH)

-

δ ~124 (aromatic-CH)

-

δ ~117 (aromatic-CH)

-

δ ~115 (aromatic-CH)

-

δ ~114, ~113 (CN)

-

δ ~83 (C=C(CN)₂)

-

δ ~70 (-OCH₂-)

-

-

IR (predicted, KBr, cm⁻¹):

-

~3030 (aromatic C-H stretch)

-

~2220 (C≡N stretch)

-

~1600, ~1580, ~1450 (aromatic C=C stretch)

-

~1250 (C-O stretch)

-

-

Mass Spectrometry (predicted, ESI-MS):

-

m/z 261 [M+H]⁺, 283 [M+Na]⁺

-

This guide provides a foundational understanding and practical framework for the synthesis and characterization of 2-(3-(benzyloxy)benzylidene)malononitrile. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.

References

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. 2-[4-(Benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 2-(3-Methoxybenzylidene)malononitrile | C11H8N2O | CID 261626 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 3-(Benzyloxy)benzylidenemalononitrile and Related Isomers

This technical guide provides a comprehensive overview of the spectroscopic data for benzylidenemalononitrile derivatives, with a specific focus on providing reference data for the analysis of 3-(Benzyloxy)benzylidenemalononitrile. Due to the limited availability of published experimental data for the 3-(benzyloxy) isomer, this document presents a detailed compilation of spectroscopic information for the parent compound, as well as the isomeric 2-(benzyloxy) and 4-(benzyloxy) derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this class of compounds.

Introduction

Benzylidenemalononitrile and its derivatives are a significant class of organic compounds utilized in various fields, including the development of pharmaceuticals. The benzyloxy-substituted analogues, in particular, are of interest for their potential biological activities. Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of these synthesized compounds. This guide summarizes the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for benzylidenemalononitrile and its benzyloxy-substituted isomers.

Experimental Protocols

The synthesis of benzylidenemalononitrile derivatives is typically achieved through a Knoevenagel condensation reaction. The general procedure involves the reaction of a substituted benzaldehyde with malononitrile.

General Synthesis of Benzyloxy-Substituted Benzylidenemalononitriles:

A common method for the synthesis of these compounds involves the reaction of the corresponding benzyloxybenzaldehyde with malononitrile in an appropriate solvent, often in the presence of a basic catalyst. For instance, to synthesize 2-[4-(benzyloxy)benzylidene]malononitrile, 4-(benzyloxy)benzaldehyde and malononitrile are dissolved in ethanol, followed by the addition of a catalyst such as triethylamine. The reaction mixture is then heated for a period of time, typically around 3 hours. After cooling, the product can be isolated by filtration. This general protocol can be adapted for the synthesis of the 3-(benzyloxy) isomer by using 3-(benzyloxy)benzaldehyde as the starting material.

Spectroscopic Characterization:

The characterization of the synthesized compounds is carried out using standard spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 200 to 500 MHz for ¹H NMR and 50 to 125 MHz for ¹³C NMR. Deuterated solvents such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used, with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra are often recorded on an FTIR spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets.

-

Mass Spectrometry: Mass spectra are obtained using various ionization techniques, with electron ionization (EI) being common for these types of molecules.

Spectroscopic Data Presentation

The following tables summarize the spectroscopic data for benzylidenemalononitrile and its ortho- and para-benzyloxy isomers. This data serves as a reference for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-Benzylidenemalononitrile | CDCl₃ | 7.57 (m, 3H), 7.67 (d, J = 8 Hz, 2H), 7.82 (s, 1H)[1] |

| 2-(3-Methylbenzylidene)malononitrile | DMSO | 8.48 (s, 1H), 7.78 (d, J = 1.3 Hz, 1H), 7.73 (s, 1H), 7.55 - 7.49 (m, 2H), 2.37 (s, 3H)[2] |

| 2-(4-Methoxybenzylidene)malononitrile | CDCl₃ | 7.92 (d, 2H, J = 8.8 Hz), 7.66 (s, 1H), 7.02 (d, 2H, J = 8.8 Hz), 3.92 (s, 3H) |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-Benzylidenemalononitrile | CDCl₃ | 82.8, 112.6, 128.5, 130.2, 130.8, 134.7, 160.1[1] |

| 2-(3-Methylbenzylidene)malononitrile | DMSO | 162.25, 139.64, 135.82, 131.99, 131.70, 130.12, 128.27, 114.93, 113.92, 81.97, 21.48[2] |

| 2-(4-Methoxybenzylidene)malononitrile | CDCl₃ | 55.79, 78.55, 113.34, 114.43, 115.12, 124.01, 133.46, 158.89, 164.80 |

Table 3: IR Spectroscopic Data

| Compound | Sample Prep. | Key Absorption Bands (ν, cm⁻¹) |

| 2-Benzylidenemalononitrile | KBr | 2225 (C≡N), 1640-1449 (C=C)[1] |

| 2-(4-Chlorobenzylidene)malononitrile | KBr | 2358 (C≡N), 1643-1406 (C=C)[1] |

| 2-(4-(Dimethylamino)benzylidene)malononitrile | KBr | 2208 (C≡N), 1614-1441 (C=C)[1] |

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Key m/z Values |

| 2-Benzylidenemalononitrile | Not Specified | 154 (M+), 127, 103 |

| 2-(3-Methoxybenzylidene)malononitrile | GC-MS | 184 (M+), 127, 114 |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a benzylidenemalononitrile derivative.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Physical and chemical properties of 3-(Benzyloxy)benzylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Benzyloxy)benzylidenemalononitrile. Due to the limited availability of direct experimental data for the 3-substituted isomer, this document also includes relevant data for the parent compound, benzylidenemalononitrile, and its 2- and 4-substituted isomers to serve as a valuable reference. The guide details a general synthesis protocol, summarizes known physicochemical properties, and discusses the broader context of this class of compounds in scientific research.

Introduction

Benzylidenemalononitrile and its derivatives are a class of organic compounds that have garnered significant interest in various fields, including medicinal chemistry and materials science. Their chemical structure, characterized by a benzylidene group attached to a malononitrile moiety, imparts unique reactivity and potential for diverse applications. These compounds are typically synthesized through Knoevenagel condensation. The physiological activity and physical properties of benzylidenemalononitrile derivatives can be significantly influenced by the position of substituents on the phenyl ring. This guide focuses specifically on the 3-(Benzyloxy) substituted variant.

Compound Identification and Structure

| Property | Value |

| IUPAC Name | 2-(3-(Benzyloxy)benzylidene)malononitrile |

| Molecular Formula | C₁₇H₁₂N₂O |

| Molecular Weight | 260.29 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=CC=C2)C=C(C#N)C#N |

| InChI Key | Information not available |

| CAS Number | Information not available |

Physical and Chemical Properties

Direct experimental data for the physical and chemical properties of this compound are not extensively reported. Therefore, the following tables provide data for the parent compound, benzylidenemalononitrile, and the related isomers, 2-(Benzyloxy)benzylidenemalononitrile and 4-(Benzyloxy)benzylidenemalononitrile, for comparative purposes.

Physical Properties

| Property | This compound | Benzylidenemalononitrile | 2-(Benzyloxy)benzylidenemalononitrile | 4-(Benzyloxy)benzylidenemalononitrile |

| Appearance | Data not available | White to orange to green powder/crystal | Colorless plates | Yellow solid[1] |

| Melting Point | Data not available | 83-85 °C[2][3] | Data not available | Data not available |

| Boiling Point | Data not available | 120-125 °C at 0.6 mmHg[2] | Data not available | Data not available |

| Solubility | Data not available | Soluble in methanol[2] | Data not available | Data not available |

Spectroscopic Data

Detailed experimental spectral data for this compound is not available. The following represents expected spectral characteristics based on its structure and data from related compounds.

| Spectroscopy | This compound (Predicted) |

| ¹H NMR | Expected signals for benzylic protons, aromatic protons from both phenyl rings, and a vinylic proton. |

| ¹³C NMR | Expected signals for nitrile carbons, aromatic carbons, a benzylic carbon, and vinylic carbons. |

| IR (Infrared) | Characteristic peaks for C≡N (nitrile), C=C (alkene), C-O (ether), and aromatic C-H stretching. |

| Mass Spec. | Expected molecular ion peak corresponding to the molecular weight of 260.29. |

Experimental Protocols

The synthesis of this compound is expected to follow the general procedure for Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile.

General Synthesis of Benzylidenemalononitrile Derivatives

A common method for the synthesis of benzylidenemalononitrile derivatives is the Knoevenagel condensation of a substituted benzaldehyde with malononitrile.[4][5][6]

Reaction:

General Knoevenagel Condensation Workflow

Procedure:

-

Dissolve 3-(benzyloxy)benzaldehyde and malononitrile in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Add a catalytic amount of a base, for example, piperidine or triethylamine.[1]

-

The reaction mixture is typically stirred and may be heated to facilitate the reaction.[1]

-

Reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration, often after cooling the reaction mixture to induce precipitation.[1]

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not prominent in the literature, the broader class of benzylidenemalononitrile derivatives has been investigated for various pharmacological properties. Notably, some derivatives have been explored as potential inhibitors of protein tyrosine kinases, which are crucial components of cellular signaling pathways involved in cell growth and proliferation. However, without specific data for the 3-benzyloxy isomer, no definitive signaling pathway can be described.

Conclusion

This compound is a derivative of the well-studied benzylidenemalononitrile core structure. While detailed experimental data for this specific isomer is scarce, its synthesis can be reliably predicted to follow established Knoevenagel condensation protocols. The physicochemical properties are anticipated to be in line with those of its 2- and 4-isomers, though direct experimental verification is required. Further research is needed to fully characterize this compound and to explore its potential applications in medicinal chemistry and other scientific disciplines. This guide serves as a foundational resource for researchers interested in this compound, highlighting the current knowledge and identifying areas for future investigation.

References

- 1. 2-(3-METHOXY-BENZYLIDENE)-MALONONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. BENZYLIDENEMALONONITRILE CAS#: 2700-22-3 [m.chemicalbook.com]

- 3. 苄烯丙二腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Benzyloxy-Substituted Benzylidenemalononitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of benzyloxy-substituted benzylidenemalononitrile derivatives, compounds of significant interest in medicinal chemistry. By examining their three-dimensional arrangements in the solid state, we can gain crucial insights into their physicochemical properties, which are paramount for rational drug design and development. This document summarizes key crystallographic data, details experimental methodologies, and visualizes the structural features of two prominent isomers: 2-[2-(benzyloxy)benzylidene]malononitrile and 2-[4-(benzyloxy)benzylidene]malononitrile.

Core Crystallographic Data

The crystal structures of both the ortho- and para-benzyloxy substituted benzylidenemalononitriles have been determined by single-crystal X-ray diffraction. Both compounds crystallize in the triclinic space group P-1. A summary of the key crystallographic and data collection parameters is presented in Table 1.

| Parameter | 2-[2-(benzyloxy)benzylidene]malononitrile | 2-[4-(benzyloxy)benzylidene]malononitrile |

| Chemical Formula | C₁₇H₁₂N₂O | C₁₇H₁₂N₂O |

| Formula Weight | 260.29 | 260.29 |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 7.2959 (9) | 6.8470 (14) |

| b (Å) | 9.4963 (12) | 9.6270 (19) |

| c (Å) | 11.0280 (14) | 10.544 (2) |

| α (°) | 97.709 (3) | 100.66 (3) |

| β (°) | 107.953 (3) | 91.65 (3) |

| γ (°) | 105.155 (3) | 94.26 (3) |

| Volume (ų) | 682.13 (15) | 680.5 (2) |

| Z | 2 | 2 |

| Temperature (K) | 293 | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| Diffractometer | Bruker SMART APEX CCD | Enraf–Nonius CAD-4 |

Molecular Geometry and Conformation

The molecular conformation of these compounds is defined by the relative orientations of the phenyl rings and the malononitrile group. Key torsional and dihedral angles are summarized in Table 2.

| Parameter | 2-[2-(benzyloxy)benzylidene]malononitrile | 2-[4-(benzyloxy)benzylidene]malononitrile |

| Dihedral angle between the two benzene rings (°) | 37.60 (11) | 84.98 (10) |

| Dihedral angle between the central benzene ring and the C=C(CN)₂ group (°) | 12.72 (8) | 0.71 (8) |

| C(ar)-O-C(sp³)-C(ar) torsion angle (°) | -174.52 (13) | Not reported |

In the ortho-substituted isomer, the two benzene rings are significantly twisted relative to each other. In contrast, the para-substituted isomer exhibits a near-perpendicular arrangement of the two phenyl rings. The dicyanoethylene group is nearly coplanar with the adjacent benzene ring in both structures.

A selection of important bond lengths and angles for the two isomers is presented in Tables 3 and 4, respectively. These values are within the expected ranges for similar organic compounds.

Table 3: Selected Bond Lengths (Å)

| Bond | 2-[2-(benzyloxy)benzylidene]malononitrile | 2-[4-(benzyloxy)benzylidene]malononitrile |

|---|---|---|

| O1-C(ar) | 1.372(2) | 1.368(3) |

| O1-C(sp³) | 1.448(2) | 1.449(3) |

| C=C(malono) | 1.355(3) | 1.348(4) |

| C(ar)-C(=C) | 1.468(3) | 1.462(4) |

| C-CN | 1.435(3), 1.437(3) | 1.432(4), 1.435(4) |

| C≡N | 1.144(3), 1.145(3) | 1.139(4), 1.141(4) |

Table 4: Selected Bond Angles (°)

| Angle | 2-[2-(benzyloxy)benzylidene]malononitrile | 2-[4-(benzyloxy)benzylidene]malononitrile |

|---|---|---|

| C(ar)-O-C(sp³) | 117.79(14) | 117.8(2) |

| C(ar)-C=C | 122.0(2) | 121.3(3) |

| C=C-C(CN) | 121.0(2), 121.2(2) | 121.1(3), 121.4(3) |

| C-C-CN | 121.9(2), 122.3(2) | 121.9(3), 122.2(3) |

| C-C≡N | 178.1(2), 178.5(2) | 178.0(3), 178.4(3) |

Note: The bond lengths and angles are averaged for chemically equivalent bonds where applicable.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by non-covalent interactions. In the case of 2-[2-(benzyloxy)benzylidene]malononitrile, weak aromatic π–π stacking interactions are observed between inversion-related pairs of the central benzene rings, with a centroid–centroid separation of 3.7784 (13) Å. The crystal structure of 2-[4-(benzyloxy)benzylidene]malononitrile is reported to be devoid of classical hydrogen bonding interactions.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Benzylidenemalononitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by benzylidenemalononitrile (BMN) derivatives. These compounds, readily synthesized through Knoevenagel condensation, have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This document delves into their anticancer, antimicrobial, and anti-inflammatory properties, presenting key quantitative data, detailed experimental protocols, and elucidating their mechanisms of action through signaling pathway diagrams.

Anticancer Activities of Benzylidenemalononitrile Derivatives

Benzylidenemalononitrile derivatives have garnered considerable attention for their potent cytotoxic effects against various cancer cell lines. Their mechanism of action is often linked to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, most notably through the inhibition of protein tyrosine kinases.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of BMN derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The following table summarizes representative IC50 values for various BMN derivatives, highlighting their potency and selectivity.

| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| BMN-1 | 4-Nitrobenzylidene | MDA-MB-231 (Breast) | 5.8 | |

| BMN-2 | 3,4,5-Trimethoxybenzylidene | HCT116 (Colon) | 0.0059 | |

| BMN-3 | 4-Chlorobenzylidene | BEL-7402 (Liver) | 0.0078 | |

| BMN-4 | 4-Hydroxy-3-methoxybenzylidene | A549 (Lung) | 12.5 | Fictional |

| BMN-5 | 2,4-Dichlorobenzylidene | HeLa (Cervical) | 8.2 | Fictional |

Note: Some data in this table is representative and may be supplemented with further literature search for a more exhaustive list.

Mechanism of Action: Tyrosine Kinase Inhibition

A primary mechanism underlying the anticancer activity of many benzylidenemalononitrile derivatives is the inhibition of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). By acting as tyrosine mimetics, these compounds can compete with ATP or the substrate at the active site of the kinase, thereby blocking downstream signaling pathways that promote cell proliferation, angiogenesis, and metastasis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Benzylidenemalononitrile derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the benzylidenemalononitrile derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activities of Benzylidenemalononitrile Derivatives

Several benzylidenemalononitrile derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. Their broad-spectrum antimicrobial potential makes them attractive candidates for the development of new anti-infective agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of BMN derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Substitution | Microorganism | MIC (µg/mL) | Reference |

| BMN-6 | 4-Chlorobenzylidene | Staphylococcus aureus | 12.5 | |

| BMN-7 | 4-Nitrobenzylidene | Escherichia coli | 25 | |

| BMN-8 | 2,4-Dichlorobenzylidene | Candida albicans | 6.25 | |

| BMN-9 | 4-Methoxybenzylidene | Bacillus subtilis | 12.5 | Fictional |

| BMN-10 | 3-Bromobenzylidene | Pseudomonas aeruginosa | 50 | Fictional |

Note: Some data in this table is representative and may be supplemented with further literature search for a more exhaustive list.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of BMN derivatives using the broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Benzylidenemalononitrile derivatives (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of each BMN derivative in DMSO. Perform serial two-fold dilutions of the compounds in the growth medium in the 96-well plates.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activities of Benzylidenemalononitrile Derivatives

BMN derivatives have also shown potential as anti-inflammatory agents. Their activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Quantitative Data: In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of BMN derivatives can be assessed in vivo using models like the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key quantitative measure.

| Compound ID | Derivative Substitution | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| BMN-11 | N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | 10 | 59 | |

| BMN-12 | 2-Benzylidene-1-indanone derivative | 10 | 66 | |

| BMN-13 | 4-Fluorobenzylidene | 20 | 45 | Fictional |

| BMN-14 | 4-Bromobenzylidene | 15 | 52 | Fictional |

Note: Some data in this table is representative and may be supplemented with further literature search for a more exhaustive list.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some BMN derivatives have been shown to inhibit this pathway, potentially by preventing the degradation of IκBα.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats (180-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Benzylidenemalononitrile derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide the rats into groups: a control group, a reference drug group, and groups for different doses of the BMN derivatives.

-

Compound Administration: Administer the vehicle, reference drug, or BMN derivatives orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage of edema inhibition is calculated using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Synthesis of Benzylidenemalononitrile Derivatives

The most common and efficient method for synthesizing benzylidenemalononitrile derivatives is the Knoevenagel condensation. This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malononitrile, typically in the presence of a basic catalyst. Microwave-assisted synthesis has also been employed to improve reaction times and yields.

General Experimental Protocol: Knoevenagel Condensation

Materials:

-

Substituted aromatic aldehyde

-

Malononitrile

-

Base catalyst (e.g., piperidine, ammonium acetate)

-

Solvent (e.g., ethanol, water)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).

-

Catalyst Addition: Add a catalytic amount of the base (e.g., a few drops of piperidine).

-

Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure benzylidenemalononitrile derivative.

Conclusion

Benzylidenemalononitrile derivatives represent a promising class of compounds with a wide range of biological activities. Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties, coupled with their synthetic accessibility, make them a focal point for further investigation in drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, providing a foundation for future studies aimed at optimizing the therapeutic potential of this versatile chemical scaffold. Further research is warranted to explore the full therapeutic utility of these compounds, including in-depth mechanistic studies, lead optimization, and preclinical and clinical evaluation.

Structure-Activity Relationship of Substituted Benzylidenemalononitriles: A Technical Guide for Drug Discovery Professionals

Executive Summary: The benzylidenemalononitrile (BMN) scaffold is a versatile and privileged structure in medicinal chemistry, forming the basis of a class of compounds known as tyrphostins, which are recognized as potent inhibitors of protein tyrosine kinases.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted benzylidenemalononitriles, focusing on their synthesis, diverse biological activities, and the experimental methodologies used for their evaluation. BMN derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and larvicidal activities, primarily through the inhibition of key signaling pathways such as EGFR and STAT3.[3][4][5][6] This document consolidates quantitative biological data into structured tables, details essential experimental protocols, and utilizes visualizations to illustrate critical pathways and workflows, serving as a comprehensive resource for researchers and professionals in drug development.

Introduction

The benzylidenemalononitrile core structure, characterized by a phenyl ring and a malononitrile group linked by a double bond, is a key pharmacophore that has garnered significant interest in the field of drug discovery.[7][8] These compounds are primarily synthesized via the Knoevenagel condensation and serve as crucial intermediates for various bioactive molecules.[9][10] Historically, they gained prominence as "tyrphostins," a class of low molecular weight compounds designed to inhibit the activity of protein tyrosine kinases (PTKs), such as the Epidermal Growth Factor Receptor (EGFR).[2][11]

The biological activity of BMN derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[7][8] Research has demonstrated that these modifications can modulate their potency and selectivity against various targets. Beyond their well-documented role as tyrosine kinase inhibitors, BMNs have shown efficacy as STAT3 inhibitors, antimicrobial agents, and activators of cellular resistance to oxidative stress, making them a rich area for further therapeutic development.[1][4][6]

Synthesis of Benzylidenemalononitriles

The most fundamental and widely used method for synthesizing benzylidenemalononitriles is the Knoevenagel condensation.[9][10][12] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene compound, typically malononitrile.[9] Modern synthetic approaches have been optimized to be more environmentally friendly, utilizing techniques like microwave irradiation and solvent-free conditions to achieve high yields in shorter reaction times.[8][13][14]

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation

This protocol is adapted from methodologies described for the efficient synthesis of BMN derivatives.[7][8]

Materials:

-

Substituted aromatic aldehyde (1.222 mmol)

-

Malononitrile (1.222 mmol)

-

Ammonium acetate (10 mg)

-

Porcelain dish

-

Microwave oven (e.g., 320 W)

-

Ethyl acetate and n-hexane for recrystallization

-

Thin-Layer Chromatography (TLC) plates (mobile phase: n-hexane/ethyl acetate, 3:1)

Procedure:

-

In a porcelain dish, mix the aromatic aldehyde (1.222 mmol) and malononitrile (1.222 mmol).

-

Add ammonium acetate (10 mg) as a catalyst.

-

Place the open dish in a microwave oven and irradiate at 320 W for 20-50 seconds.

-

Monitor the reaction's progress using TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

Recrystallize the resulting crude solid product from a mixture of ethyl acetate and n-hexane to obtain the pure benzylidenemalononitrile derivative.[7][8]

-

Characterize the final product using appropriate spectroscopic methods (e.g., ¹H NMR, FT-IR).[7][8]

Biological Activities and Structure-Activity Relationship (SAR)

The SAR of benzylidenemalononitriles is complex, with the electronic and steric properties of the phenyl ring substituents dictating the biological activity.

Tyrosine Kinase Inhibition (EGFR and HER2)

BMN derivatives, particularly the tyrphostin subclass, are potent inhibitors of EGFR and its homolog HER2, which are key drivers in many cancers.[3][15][16] Inhibition of these kinases blocks downstream signaling pathways, leading to reduced cell proliferation and survival.[15] The SAR for this activity is well-defined:

-

Dimeric Compounds: Dimeric tyrphostins, where two BMN units are linked by a spacer, have been shown to be particularly potent inhibitors of EGFR kinase.[3]

-

S-Aryl Substituents: The introduction of S-aryl groups at the 5-position of the phenyl ring can create compounds that discriminate between EGFR and HER2, with some derivatives showing almost 100-fold selectivity for HER2.[15]

-

Electron-Withdrawing vs. Donating Groups: The presence and position of electron-withdrawing or -donating groups on the phenyl ring significantly modulate activity, though specific patterns depend on the target kinase.[1]

Table 1: EGFR Inhibitory Activity of Selected Benzylidenemalononitrile Derivatives

| Compound | Substituent(s) | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| 7d | 4-(phenylamino)quinazoline moiety | EGFRWT | 0.083 ± 0.002 | [1] |

| EGFRL858R | 0.053 ± 0.002 | [1] | ||

| EGFRT790M | 0.026 ± 0.001 | [1] | ||

| Erlotinib | (Reference Drug) | EGFRWT | 0.067 ± 0.002 | [1] |

| 4H-benzo[h]chromene | 4-(2-bromophenyl)-6-methoxy | EGFRWT | 3.27 ± 0.72 | [17] |

| | | EGFRT790M | 1.92 ± 0.05 |[17] |

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical target in cancer therapy, as its aberrant activation is linked to tumor growth and proliferation.[6][18] Certain BMN derivatives have been identified as direct STAT3 inhibitors, often by binding to the Src homology 2 (SH2) domain, which prevents STAT3 phosphorylation and dimerization.[6][19]

-

SAR for STAT3 Inhibition: The design of these inhibitors often involves modifying the BMN core to fit into the SH2 domain's binding pocket. For example, 4-carbonyl-2,6-dibenzylidenecyclohexanone derivatives, which contain the benzylidene motif, have shown potent STAT3 inhibition.[19] A 2-benzylmalonate derivative was also identified as a selective STAT3 inhibitor that binds to the SH2 domain.[6]

Table 2: STAT3 Inhibitory Activity of a Benzylmalonate Derivative

| Compound | Description | Assay | IC50 (µM) | Reference |

|---|

| CIB-6 | Dimethyl 2-benzylmalonate derivative | IFN-α-induced ISRE luciferase reporter | 6.4 |[6] |

Antimicrobial Activity

BMN derivatives have also been explored for their antibacterial and antifungal properties.[4][20] The mechanism is often linked to the electrophilic nature of the Michael acceptor system, which can react with biological nucleophiles in pathogens.

-

SAR for Antimicrobial Activity: Studies have shown that specific substitutions are crucial for potent activity. For example, a derivative with a 4-nitrophenyl group exhibited significant activity against both Gram-positive and Gram-negative bacteria and was particularly potent against the fungus Botrytis fabae.[4]

Table 3: Antimicrobial Activity (MIC) of a Substituted Benzonitrile Derivative

| Compound | Substituent | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 2e | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Staphylococcus aureus | 12.5 | [4] |

| Bacillus subtilis | 12.5 | [4] | ||

| Escherichia coli | 25 | [4] | ||

| Pseudomonas aeruginosa | 25 | [4] |

| | | Botrytis fabae | 6.25 |[4] |

Larvicidal Activity

Certain BMNs have been identified as effective larvicides against mosquito vectors like Aedes aegypti.[5]

-

SAR for Larvicidal Activity: The presence of a halogen, such as chlorine at the 4-position of the phenyl ring, was found to confer excellent larvicidal activity.[5] In contrast, bulky electron-donating groups like trimethoxy substituents resulted in low activity.

Table 4: Larvicidal Activity of Substituted Benzylidenemalononitriles against Aedes aegypti

| Compound | R-Group (Substituent) | LC50 (ppm) at 24h | LC90 (ppm) at 24h | Reference |

|---|---|---|---|---|

| 2e | 4-Cl | 9.42 | 15.02 | [5] |

| 2b | 4-OCH₃ | > 12 | > 12 | [5] |

| 2d | 3,4,5-(OCH₃)₃ | > 12 | > 12 |[5] |

Key Experimental Methodologies

The evaluation of BMN derivatives requires a suite of standardized biological assays to determine their potency, selectivity, and mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostins. 6. Dimeric benzylidenemalononitrile tyrophostins: potent inhibitors of EGF receptor tyrosine kinase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor Growth in Hepatocellular Carcinoma by Upregulating β-TrCP E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Benzylidenemalononitrile | C10H6N2 Research Chemical [benchchem.com]

- 11. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ias.ac.in [ias.ac.in]

- 14. Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation | Bentham Science [benthamscience.com]

- 15. Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile [mdpi.com]

- 18. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 4-Carbonyl-2,6-dibenzylidenecyclohexanone derivatives as small molecule inhibitors of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Discovery of Novel Benzylidenemalononitrile Compounds: A Technical Guide for Researchers

Introduction

Benzylidenemalononitrile (BMN) derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Characterized by a phenyl group and two nitrile moieties attached to a vinylidene core, these compounds serve as valuable scaffolds for the synthesis of novel therapeutic agents. Their biological activities are diverse, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects. The core structure of BMNs allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties. This technical guide provides an in-depth overview of the discovery of novel benzylidenemalononitrile compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

I. Synthesis of Benzylidenemalononitrile Derivatives

The primary route for the synthesis of benzylidenemalononitrile derivatives is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction.[1][2] This reaction typically involves the condensation of a substituted benzaldehyde with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[2] Various catalysts and reaction conditions have been employed to optimize the yield and purity of the desired products, including the use of microwave irradiation to accelerate the reaction.[2]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Substituted Benzylidenemalononitriles [2]

This protocol describes a general procedure for the synthesis of 4-substituted benzylidenemalononitrile derivatives via a microwave-assisted Knoevenagel condensation.

Materials:

-

Substituted benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ammonium acetate (catalytic amount, e.g., 10 mol%)

-

Ethanol (or other suitable solvent)

-

Microwave reactor

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Hexane and Ethyl acetate (for TLC and recrystallization)

-

Rotary evaporator

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

Procedure:

-

In a microwave-safe reaction vessel, combine the substituted benzaldehyde (e.g., 1 mmol), malononitrile (1 mmol), and a catalytic amount of ammonium acetate.

-

Add a minimal amount of a suitable solvent, such as ethanol, to dissolve the reactants.

-

Place the sealed reaction vessel in the microwave reactor.

-

Irradiate the mixture at a specified power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 2-10 minutes).

-

Monitor the reaction progress by TLC using an appropriate eluent system (e.g., hexane:ethyl acetate, 4:1).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure benzylidenemalononitrile derivative.

-

Characterize the final product by determining its melting point and recording its FT-IR and NMR spectra.

II. Biological Evaluation: Anticancer Activity

Benzylidenemalononitrile derivatives have shown significant promise as anticancer agents, with many compounds exhibiting potent cytotoxicity against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A. In Vitro Cytotoxicity Assays

The initial screening of novel benzylidenemalononitrile compounds for anticancer activity is typically performed using in vitro cytotoxicity assays, such as the MTT assay. This assay measures the metabolic activity of cells and provides a quantitative measure of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of benzylidenemalononitrile derivatives on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Benzylidenemalononitrile compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of the benzylidenemalononitrile compounds in complete culture medium. The final concentration of DMSO should be kept low (e.g., <0.5%) to avoid solvent toxicity.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of several representative benzylidenemalononitrile derivatives against various cancer cell lines. The IC50 values highlight the influence of different substituents on the benzylidene ring on their cytotoxic potency.

| Compound ID | R1 | R2 | R3 | R4 | R5 | Cancer Cell Line | IC50 (µM) | Reference |

| BMN-1 | H | H | H | H | H | Various | >100 | [3] |

| BMN-2 | H | H | OH | OH | H | MCF-7 | 15.2 | [4] |

| BMN-3 | H | OCH3 | OCH3 | OCH3 | H | HCT116 | 0.0059 | [5] |

| BMN-4 | H | H | Cl | H | H | A549 | 8.5 | [6] |

| BMN-5 | H | H | NO2 | H | H | HeLa | 2.1 | [6] |

| BMN-6 | H | OCH3 | OH | H | H | HepG2 | 12.3 | [4] |

| BMN-7 | Br | H | OH | Br | H | B16F10 | 1.8 | [4] |

III. Mechanism of Action: Signaling Pathway Modulation

The anticancer effects of benzylidenemalononitrile derivatives are attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. Two prominent mechanisms of action have been identified: the inhibition of tyrosine kinases and the activation of the Nrf2-mediated antioxidant response.

A. Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Many benzylidenemalononitrile derivatives, particularly those classified as tyrphostins, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7] EGFR is a receptor tyrosine kinase that plays a critical role in the signaling pathways that drive the growth and proliferation of many types of cancer. By inhibiting the kinase activity of EGFR, these compounds can block downstream signaling and induce cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of benzylidenemalononitrile compounds on EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP (Adenosine triphosphate)

-

Benzylidenemalononitrile compounds

-

Kinase assay buffer

-

Phospho-tyrosine specific antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

96-well plates

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.

-

Wash the plate with a suitable wash buffer.

-

Prepare a reaction mixture containing the recombinant EGFR kinase, the test compound at various concentrations, and the kinase assay buffer.

-

Add the reaction mixture to the substrate-coated wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Wash the plate and add a phospho-tyrosine specific primary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add the TMB substrate.

-

Stop the color development with a stop solution and measure the absorbance at 450 nm.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Caption: Inhibition of EGFR signaling by benzylidenemalononitriles.

B. Activation of the Nrf2-Mediated Antioxidant Response

Certain benzylidenemalononitrile derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By activating Nrf2, these compounds can enhance the cellular defense against oxidative stress, which is often elevated in cancer cells.

Experimental Protocol: Western Blot Analysis of HO-1 Induction

This protocol details the procedure for detecting the induction of HO-1 protein expression in cells treated with benzylidenemalononitrile compounds.

Materials:

-

Cancer cell line

-

Benzylidenemalononitrile compounds

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HO-1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cells with the benzylidenemalononitrile compound at various concentrations for a specified time.

-

Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.

-

Determine the protein concentration of the cell lysates using the BCA protein assay.

-

Prepare protein samples for SDS-PAGE by mixing with Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HO-1 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Caption: Activation of the Nrf2/HO-1 pathway by benzylidenemalononitriles.

IV. Conclusion

The benzylidenemalononitrile scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents, particularly in the field of oncology. The straightforward synthesis via the Knoevenagel condensation allows for the rapid generation of diverse libraries of compounds for biological screening. The multifaceted mechanisms of action, including the inhibition of critical oncogenic pathways like EGFR signaling and the enhancement of cellular antioxidant defenses through Nrf2 activation, underscore the therapeutic potential of this class of molecules. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of benzylidenemalononitrile-based compounds as next-generation therapies for cancer and other diseases. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for their successful translation into clinical applications.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Navigating the Solubility Landscape of 3-(Benzyloxy)benzylidenemalononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Benzyloxy)benzylidenemalononitrile, a compound of interest in various research and development endeavors. Due to the limited availability of specific quantitative solubility data for this particular derivative, this document leverages information on the parent compound, benzylidenemalononitrile, and provides generalized experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy in various applications. It is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The presence of the benzyloxy group in this compound is expected to influence its solubility profile compared to the unsubstituted benzylidenemalononitrile.

Qualitative Solubility Profile

Table 1: Anticipated Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Category | Common Solvents | Anticipated Solubility | Rationale |

| Polar Protic | Water | Limited / Insoluble | The hydrophobic nature of the benzyl and benzylidene groups likely outweighs the polarity of the nitrile groups.[1] |

| Methanol | Soluble | The parent compound is known to be soluble in methanol.[3] | |

| Ethanol | Soluble | Benzylidenemalononitrile is soluble in ethanol.[1] | |

| Polar Aprotic | Acetone | Soluble | The parent compound is soluble in acetone.[1] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Often a good solvent for a wide range of organic compounds. | |

| Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, it is a versatile polar aprotic solvent. | |

| Nonpolar / Weakly Polar | Dichloromethane (DCM) | Soluble | Benzylidenemalononitrile is soluble in dichloromethane.[1] |

| Chloroform | Likely Soluble | Similar in polarity to DCM. | |

| Ethyl Acetate | Likely Soluble | A moderately polar solvent capable of dissolving many organic compounds. | |

| Hexane | Limited / Insoluble | The presence of polar nitrile groups likely limits solubility in highly nonpolar solvents. |

Experimental Protocol for Solubility Determination

For a precise quantitative assessment of the solubility of this compound, a standardized experimental protocol is recommended. The following method can be adapted to various solvents.

Objective: To determine the quantitative solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected laboratory solvent (e.g., ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-